molecular formula C11H13BrO B1442494 2-(4-Bromophenyl)-1-cyclopropylethan-1-ol CAS No. 1183977-64-1

2-(4-Bromophenyl)-1-cyclopropylethan-1-ol

Cat. No. B1442494
CAS RN: 1183977-64-1
M. Wt: 241.12 g/mol
InChI Key: RTNMPZADQXXCDT-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)-1-cyclopropylethan-1-ol” is a compound that contains a bromophenyl group, a cyclopropyl group, and a hydroxyl group. The bromophenyl group is a phenyl ring with a bromine atom attached, the cyclopropyl group is a three-membered carbon ring, and the hydroxyl group is an oxygen atom bonded to a hydrogen atom .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-1-cyclopropylethan-1-ol” would consist of a bromophenyl group, a cyclopropyl group, and a hydroxyl group attached to an ethane backbone. The exact structure would depend on the positions of these groups on the ethane backbone .


Chemical Reactions Analysis

Again, while specific reactions involving “2-(4-Bromophenyl)-1-cyclopropylethan-1-ol” are not available, bromophenyl compounds are known to undergo various reactions. For example, they can participate in coupling reactions, substitution reactions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromophenyl)-1-cyclopropylethan-1-ol” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .

Scientific Research Applications

Antimicrobial Agent Development

The structural motif of 2-(4-Bromophenyl)-1-cyclopropylethan-1-ol is similar to that found in compounds with known antimicrobial properties. Research has shown that derivatives of 4-bromophenyl have been synthesized and evaluated for their potential as antimicrobial agents . These compounds have demonstrated promising activity against both bacterial and fungal species. The presence of the bromophenyl group is significant in the molecular structure, suggesting that 2-(4-Bromophenyl)-1-cyclopropylethan-1-ol could also be a candidate for developing new antimicrobial drugs.

Anticancer Drug Research

Compounds containing the 4-bromophenyl moiety have been studied for their antiproliferative effects, particularly against cancer cell lines such as the human breast adenocarcinoma (MCF7) . The bromophenyl group’s ability to interact with cancer cell receptors makes it a valuable component in the design of anticancer drugs. Therefore, 2-(4-Bromophenyl)-1-cyclopropylethan-1-ol could serve as a lead compound in the synthesis of new chemotherapeutic agents.

Molecular Docking Studies

The 4-bromophenyl group has been used in molecular docking studies to understand the binding mode of active compounds within the target receptor’s binding pocket . Given its structural similarity, 2-(4-Bromophenyl)-1-cyclopropylethan-1-ol could be utilized in computational models to predict interactions with biological targets, aiding in the rational design of drugs with improved efficacy and selectivity.

Pharmacological Activity Profiling

Derivatives of 4-bromophenyl have been subjected to pharmacological activity profiling to assess their therapeutic potential . This involves evaluating various biological activities such as anti-inflammatory, antibacterial, antifungal, and antitumor. 2-(4-Bromophenyl)-1-cyclopropylethan-1-ol could similarly be profiled to discover its range of pharmacological activities.

ADME Property Analysis

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-bromophenyl derivatives have been studied to predict their suitability as drug candidates . 2-(4-Bromophenyl)-1-cyclopropylethan-1-ol could undergo similar analysis to determine its potential as a safe and effective pharmaceutical agent.

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s used as a drug, a catalyst, a polymer, etc. Without specific information on the use of “2-(4-Bromophenyl)-1-cyclopropylethan-1-ol”, it’s difficult to predict its mechanism of action .

properties

IUPAC Name

2-(4-bromophenyl)-1-cyclopropylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9,11,13H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNMPZADQXXCDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1-cyclopropylethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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